molecular formula C57H87NO9 B11711804 2-[Bis(2-{[3-(3,5-DI-tert-butyl-4-hydroxyphenyl)propanoyl]oxy}ethyl)amino]ethyl 3-(3,5-DI-tert-butyl-4-hydroxyphenyl)propanoate

2-[Bis(2-{[3-(3,5-DI-tert-butyl-4-hydroxyphenyl)propanoyl]oxy}ethyl)amino]ethyl 3-(3,5-DI-tert-butyl-4-hydroxyphenyl)propanoate

Cat. No.: B11711804
M. Wt: 930.3 g/mol
InChI Key: KFWBRCKMYFFHPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[Bis(2-{[3-(3,5-DI-tert-butyl-4-hydroxyphenyl)propanoyl]oxy}ethyl)amino]ethyl 3-(3,5-DI-tert-butyl-4-hydroxyphenyl)propanoate is a complex organic compound known for its antioxidant properties. This compound is characterized by the presence of multiple tert-butyl groups and hydroxyphenyl groups, which contribute to its stability and effectiveness as an antioxidant.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Bis(2-{[3-(3,5-DI-tert-butyl-4-hydroxyphenyl)propanoyl]oxy}ethyl)amino]ethyl 3-(3,5-DI-tert-butyl-4-hydroxyphenyl)propanoate typically involves multiple steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for higher yield and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions

2-[Bis(2-{[3-(3,5-DI-tert-butyl-4-hydroxyphenyl)propanoyl]oxy}ethyl)amino]ethyl 3-(3,5-DI-tert-butyl-4-hydroxyphenyl)propanoate undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, reduced hydroxyphenyl derivatives, and substituted tert-butyl derivatives .

Scientific Research Applications

2-[Bis(2-{[3-(3,5-DI-tert-butyl-4-hydroxyphenyl)propanoyl]oxy}ethyl)amino]ethyl 3-(3,5-DI-tert-butyl-4-hydroxyphenyl)propanoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[Bis(2-{[3-(3,5-DI-tert-butyl-4-hydroxyphenyl)propanoyl]oxy}ethyl)amino]ethyl 3-(3,5-DI-tert-butyl-4-hydroxyphenyl)propanoate involves its antioxidant properties. The compound:

Comparison with Similar Compounds

Properties

Molecular Formula

C57H87NO9

Molecular Weight

930.3 g/mol

IUPAC Name

2-[bis[2-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyloxy]ethyl]amino]ethyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate

InChI

InChI=1S/C57H87NO9/c1-52(2,3)40-31-37(32-41(49(40)62)53(4,5)6)19-22-46(59)65-28-25-58(26-29-66-47(60)23-20-38-33-42(54(7,8)9)50(63)43(34-38)55(10,11)12)27-30-67-48(61)24-21-39-35-44(56(13,14)15)51(64)45(36-39)57(16,17)18/h31-36,62-64H,19-30H2,1-18H3

InChI Key

KFWBRCKMYFFHPF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)OCCN(CCOC(=O)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)CCOC(=O)CCC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.